N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Metiazinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 10-methylphenothiazine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol and requires heating for about 16 hours .
Industrial Production Methods: Industrial production of metiazinic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: Metiazinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Metiazinic acid can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metiazinic acid can lead to the formation of radical zwitterions with distinct optical absorption bands .
Scientific Research Applications
Metiazinic acid has been extensively studied for its applications in various fields:
Mechanism of Action
Metiazinic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, metiazinic acid reduces inflammation and pain. Additionally, it has been shown to interact with RNA molecules, potentially disrupting the formation of disease-causing microRNAs .
Comparison with Similar Compounds
Metiazinic acid belongs to the class of phenothiazines, which are known for their diverse pharmacological activities . Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Used as an antipsychotic.
Uniqueness: What sets metiazinic acid apart is its dual role as an anti-inflammatory agent and its potential in targeting RNA molecules, making it a versatile compound in both medicinal and research applications .
Properties
IUPAC Name |
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4-5(9)8-6(10)7(11-2)12-3/h4,6-7,10H,1H2,2-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDTJROXGIDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(NC(=O)C=C)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400611 |
Source
|
Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112642-92-9 |
Source
|
Record name | N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112642-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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